Chlorodibromomethane

Catalog No.
S599108
CAS No.
124-48-1
M.F
CHBr2Cl
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodibromomethane

CAS Number

124-48-1

Product Name

Chlorodibromomethane

IUPAC Name

dibromo(chloro)methane

Molecular Formula

CHBr2Cl

Molecular Weight

208.28 g/mol

InChI

InChI=1S/CHBr2Cl/c2-1(3)4/h1H

InChI Key

GATVIKZLVQHOMN-UHFFFAOYSA-N

SMILES

C(Cl)(Br)Br

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
> 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol
Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone
Miscible in organic solvents.
In water, 2.70X10+3 mg/L at 20 °C

Synonyms

Chlorodibromomethane; Dibromomonochloromethane; Monochlorodibromomethane;

Canonical SMILES

C(Cl)(Br)Br

The exact mass of the compound Dibromochloromethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.01 m> 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanolsoluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetonemiscible in organic solvents.in water, 2.70x10+3 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Trihalomethanes - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorodibromomethane (CDBM) is a mixed trihalomethane (THM) featuring one chlorine and two bromine atoms, positioning it uniquely between chloroform and bromoform in terms of molecular weight, volatility, and lipophilicity [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity certified reference standard for environmental compliance testing, specifically for quantifying disinfection byproducts (DBPs) in municipal water systems [2]. Beyond analytical applications, CDBM serves as a highly specific synthetic precursor in organic chemistry, where its distinct halogen composition is leveraged to generate bromochlorocarbene for the production of asymmetric dihalocyclopropanes [3]. Procurement decisions for CDBM are driven by the strict regulatory requirement for exact-match calibration standards and its non-interchangeable role in mixed-halogen synthetic pathways.

Substituting Chlorodibromomethane with more common trihalomethanes like chloroform or bromoform fundamentally compromises both analytical accuracy and synthetic outcomes. In environmental analysis, CDBM exhibits a specific purge efficiency and chromatographic retention time dictated by its intermediate boiling point (119–120 °C) and Henry's Law constant; using a surrogate THM for calibration leads to severe quantification errors in regulatory DBP reporting [1]. In synthetic workflows, the choice of THM precursor strictly dictates the carbene species generated under basic conditions. Substituting CDBM with chloroform yields dichlorocarbene, while bromoform yields dibromocarbene, completely eliminating the ability to synthesize mixed bromochlorocyclopropane derivatives that are critical for subsequent selective cross-coupling or halogen-exchange reactions [2].

Mixed Halocarbene Generation Specificity

In synthetic workflows requiring the generation of halocarbenes, the choice of trihalomethane precursor strictly determines the identity of the reactive intermediate. Under phase-transfer catalysis (e.g., 50% NaOH with dibenzo-18-crown-6) or via organomercury reagent preparation, Chlorodibromomethane exclusively yields bromochlorocarbene (:CBrCl) [1]. In contrast, substituting with chloroform generates dichlorocarbene (:CCl2), and bromoform generates dibromocarbene (:CBr2)[2]. This fundamental shift in carbene identity is critical for synthesizing asymmetric dihalocyclopropanes, where the differential reactivity of the bromine and chlorine substituents is leveraged for subsequent selective cross-coupling or elimination reactions.

Evidence DimensionCarbene species generated
Target Compound DataYields exclusively bromochlorocarbene (:CBrCl)
Comparator Or BaselineChloroform / Bromoform (Yields :CCl2 / :CBr2)
Quantified Difference100% shift in carbene identity (mixed vs. symmetrical halides)
ConditionsBasic phase-transfer catalysis or phenyl-dibromochloromethylmercury decomposition

Procurement of CDBM is mandatory for synthesizing asymmetric bromochlorocyclopropanes, as symmetrical THMs cannot produce the required mixed-halide intermediates.

Volatility and Purge Efficiency in Environmental Analysis

For environmental compliance testing using purge-and-trap GC-MS (e.g., EPA Method 524.2), the volatility of the analyte dictates its recovery efficiency from aqueous matrices. Chlorodibromomethane possesses a boiling point of 119–120 °C and a Henry's Law constant of 7.83 × 10^-4 atm-m³/mol[1]. This places its purge dynamics squarely between chloroform (BP 61.2 °C) and bromoform (BP 149–150 °C, Henry's Law constant 5.35 × 10^-4 atm-m³/mol) [2]. Because CDBM is approximately 30 °C more volatile than bromoform and exhibits a ~46% higher Henry's Law constant, its mass transfer rate from water to the purge gas is significantly different, precluding the use of interpolation from other THMs.

Evidence DimensionBoiling Point and Henry's Law Constant
Target Compound DataBP: 119–120 °C; Henry's Constant: 7.83 × 10^-4 atm-m³/mol
Comparator Or BaselineBromoform (BP: 149–150 °C; Henry's Constant: 5.35 × 10^-4 atm-m³/mol)
Quantified Difference~30 °C lower boiling point and ~46% higher Henry's Law constant
ConditionsStandard temperature and pressure; aqueous purge-and-trap systems

The distinct thermodynamic partitioning of CDBM requires its specific procurement as a calibration standard to ensure accurate recovery calculations and regulatory compliance.

Lipophilicity and Extraction Partitioning

In analytical methods relying on liquid-liquid extraction (LLE) rather than purge-and-trap (such as specific DBP trace analysis protocols), the octanol-water partition coefficient (Log Kow) governs solvent recovery. Chlorodibromomethane has a Log Kow of 2.16, making it notably less lipophilic than bromoform, which has a Log Kow of 2.40 [1]. This difference of 0.24 log units significantly alters the partitioning equilibrium between the aqueous sample and the organic extraction solvent. Consequently, using a generic brominated THM as an internal standard or surrogate for CDBM will result in systematic quantification errors due to mismatched extraction efficiencies [2].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound DataLog Kow = 2.16
Comparator Or BaselineBromoform (Log Kow = 2.40)
Quantified DifferenceΔLog Kow = 0.24 (CDBM is less lipophilic)
ConditionsLiquid-liquid extraction from aqueous matrices

Accurate quantification of DBPs via LLE requires exact-match CDBM standards to account for its specific partitioning behavior, preventing under-recovery errors associated with generic THM surrogates.

Drinking Water Compliance Testing (EPA Method 524.2)

Driven by its specific volatility and Henry's Law constant, CDBM is an essential certified reference material for the quantification of disinfection byproducts in municipal water systems. It is strictly required for calibrating purge-and-trap GC-MS instruments to ensure regulatory compliance, as its recovery dynamics cannot be interpolated from chloroform or bromoform [1].

Asymmetric Halocyclopropane Synthesis

Leveraging its unique mixed-halogen composition, CDBM is the precursor of choice for generating bromochlorocarbene. This application is critical in advanced organic synthesis for producing asymmetric dihalocyclopropanes, where the differing reactivities of the incorporated bromine and chlorine atoms allow for highly selective downstream functionalization [2].

Organomercury Reagent Manufacturing

CDBM is specifically utilized in the preparation of phenyl-dibromochloromethylmercury. This specialized organometallic reagent serves as a mild, temperature-sensitive carbene transfer agent, enabling the cyclopropanation of delicate substrates that cannot withstand the harsh basic conditions typically required for direct phase-transfer carbene generation [3].

Physical Description

Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point.

Color/Form

Colorless to pale yellow liquid
Clear, colorless, heavy liquid

XLogP3

2.6

Boiling Point

246 to 248 °F at 748 mm Hg (NTP, 1992)
120.0 °C
121.3 - 121.8 °C; also reported as 123-125 °C

Flash Point

greater than 200 °F (NTP, 1992)

Density

2.451 at 68 °F (NTP, 1992)
Specific Gravity = 2.38

LogP

2.16 (LogP)
log Kow = 2.16

Melting Point

-8 °F (NTP, 1992)
-20.0 °C
-20 °C

UNII

3T4AJR1H24

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (35.71%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

45.7 mm Hg at 63 °F ; 54.9 mm Hg at 75° F (NTP, 1992)
5.54 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

124-48-1

Wikipedia

Chlorodibromomethane

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Methane, dibromochloro-: ACTIVE
Trihalomethane contaminant found in chlorinated water.

Analytic Laboratory Methods

DETERMINATION OF CHLORODIBROMOMETHANE IN WATER BY GLASS CAPILLARY GAS CHROMATOGRAPHY AND ELECTRON CAPTURE DETECTION.
SEVERAL METHODS WERE PUBLISHED FOR ANALYSIS OF VOLATILE ORGANOHALIDES IN WATER BY LIQ-LIQ EXTRACTION. THESE METHODS ARE COMPARED TO ONE ANOTHER & TO THE PURGE-&-TRAP METHOD WITH REGARD TO QUALITATIVE & QUANTITATIVE ACCURACY. /ORGANOHALIDES/
AN ATMOSPHERIC PRESSURE HELIUM MICROWAVE EMISSION DETECTION SYSTEM FOR GAS CHROMATOGRAPHY WAS EVALUATED FOR ANALYSIS OF TRIHALOMETHANES IN DRINKING WATER. THE DETECTION LIMITS FOR THE TRIHALOMETHANES AND OTHER PURGABLE ORGANOHALIDES ARE BELOW 1 PPB. /TRIHALOMETHANES/
Determination of halocarbons in drinking water by gas chromatography mass spectrometry using negative ion chemical ionization. /Halocarbons/
For more Analytic Laboratory Methods (Complete) data for CHLORODIBROMOMETHANE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

CHLORODIBROMOMETHANE WAS DETERMINED IN HUMAN TISSUES BY GAS CHROMATOGRAPHY (OV-101 CAPILLARY WITH TEMP PROGRAMMING AND ELECTRON CAPTURE DETECTION). MEAN RECOVERIES WERE 87%, AND LIMITS OF DETECTION WERE IN THE NG/KG RANGE.
GAS CHROMATOGRAPHY-MASS SPECTROMETRY-COMPUTER ANALYSIS WAS USED TO DETERMINE LEVELS OF VOLATILE HALOGENATED HYDROCARBONS INCL BROMODICHLOROMETHANE IN BREATH, BLOOD & URINE OF THE POPULATION OF OLD LOVE CANAL AREA, NIAGARA, NY.
A method is presented for the analysis of bromodichloromethane, and chlorodibromomethane. Blood samples are warmed and an inert gas is passed through the sample to extract the volatile halocarbons. Tissue samples are macerated in water, then treated the same as for blood samples. A Tenax gas chromatography cartridge is used to trap the vapors which are then recovered by thermal desorption and analyzed on gas chromatography /mass spectrometry. Caution should be exercised in handling the volatile components due to their suspected and proven carcinogenicity. The limits of detection of this method are approximately 3 nanograms/milliliter for a 10 milliliter blood sample and 6 nanograms/gram for 5 gram tissue samples.
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium sulfate and analyzed using thermal desorption of volatiles into a gas chromatography /mass spectrometer. Halocarbons for which the method is suitable include bromodichloromethane, and chlorodibromomethane.

Interactions

Acetone potentiates the responses /hepatotoxicity/ to ... chlorodibromomethane. ... Chlordecone (Kepone) ... exhibits remarkable potentiating properties /hepatotoxicity/ with ... chlorodibromomethane ...

Dates

Last modified: 08-15-2023

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